N-(5-Amino-2-methoxyphenyl)-2-furamide
Description
Chemical Identity and Nomenclature
N-(5-Amino-2-methoxyphenyl)-2-furamide, registered under Chemical Abstracts Service number 402599-21-7, represents a well-defined organic compound with the molecular formula C₁₂H₁₂N₂O₃. The compound exhibits a molecular weight of 232.24 daltons and is characterized by its systematic International Union of Pure and Applied Chemistry name: this compound. Alternative nomenclature includes N-(5-amino-2-methoxyphenyl)furan-2-carboxamide and 2-furancarboxamide, N-(5-amino-2-methoxyphenyl)-, reflecting the various conventions used in chemical literature to describe this heterocyclic compound.
The structural identity of this compound is further defined by its International Chemical Identifier notation: InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15). The corresponding InChI Key, YCNHDBQRHMUSOJ-UHFFFAOYSA-N, provides a unique alphanumeric identifier for database searches and chemical informatics applications. The compound's Simplified Molecular Input Line Entry System notation, O=C(C1=CC=CO1)NC2=CC(N)=CC=C2OC, offers a linear representation of its molecular structure that facilitates computational analysis and database storage.
The molecular architecture comprises three distinct functional regions: a furan-2-carboxyl group serving as the central reactive core, an amide linkage providing structural connectivity, and a substituted phenyl ring bearing both amino and methoxy substituents. The furan ring contributes aromatic stability and electron-rich character, while the phenyl ring modifications influence both electronic properties and potential intermolecular interactions. The presence of the methoxy group at the 2-position and amino group at the 5-position of the phenyl ring creates a specific substitution pattern that contributes to the compound's unique chemical and physical properties.
Historical Context of Furan-2-carboxamides in Chemical Research
The development of furan-2-carboxamide derivatives in chemical research has its roots in the broader exploration of furan chemistry, which began with the first synthesis of a furan compound by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid. The historical significance of furan compounds in organic chemistry was further established with the synthesis of furfural in 1821, which set naming conventions for subsequent furan derivatives. The systematic investigation of furan-carboxamide compounds emerged as researchers recognized the unique properties conferred by the combination of the aromatic furan ring with carboxamide functionality.
Research into furan-2-carboxamides gained momentum during the twentieth century as synthetic methodologies for heterocyclic compounds became more sophisticated. The development of various synthetic approaches, including the use of carbonyldiimidazole-mediated coupling reactions and acyl chloride formations, enabled the preparation of diverse furan-carboxamide libraries for biological and chemical investigations. The recognition that furan-2-carboxamides could serve as bioisosteric replacements for other heterocyclic systems, particularly furanones, opened new avenues for pharmaceutical and agrochemical research.
The historical trajectory of furan-2-carboxamide research has been characterized by increasing sophistication in synthetic methodologies and expanding applications. Early investigations focused primarily on the fundamental chemistry and reactivity patterns of these compounds, while contemporary research has embraced diversity-oriented synthesis approaches to generate comprehensive libraries of structurally related derivatives. The development of practical synthetic protocols, such as the permanganate-mediated oxidation of furan rings and the use of renewable furfural-derived starting materials, has made furan-2-carboxamide synthesis more environmentally sustainable and economically viable.
Modern research in furan-2-carboxamide chemistry has been driven by the recognition of their potential as scaffolds for bioactive compounds and their utility in medicinal chemistry. The systematic structure-activity relationship studies conducted on various furan-carboxamide series have provided valuable insights into the relationship between molecular structure and biological activity, contributing to the rational design of new therapeutic agents. The historical evolution of this field demonstrates the transition from fundamental chemical investigations to application-oriented research focused on addressing specific challenges in drug discovery and chemical biology.
Significance in Heterocyclic Chemistry
This compound occupies a significant position in heterocyclic chemistry due to its exemplification of key principles governing the reactivity and properties of five-membered aromatic systems. The furan ring, as the most reactive of all five-membered heterocyclic compounds, provides a platform for understanding electrophilic substitution reactions and their regioselectivity patterns. The compound demonstrates the characteristic behavior of furan derivatives, where electrophilic substitution reactions occur preferentially at the 2- and 5-positions, with the 2-position being particularly activated due to the resonance stabilization of the resulting intermediate.
The structural complexity of this compound illustrates fundamental concepts in heterocyclic chemistry related to electronic effects and substituent interactions. The electron-rich nature of the furan ring, combined with the electron-donating methoxy group and electron-releasing amino group on the phenyl ring, creates a molecular system with enhanced nucleophilic character. This electronic distribution influences both the compound's reactivity profile and its potential for forming intermolecular interactions, including hydrogen bonding networks facilitated by the amino and carbonyl functional groups.
The significance of this compound extends to its role as a model system for understanding the photochemical behavior of furan-containing molecules. Research has demonstrated that furan-carboxamides exhibit selective reactivity with singlet oxygen, with the furan moiety serving as the primary site of oxidative attack. The bimolecular rate constants for singlet oxygen quenching by furan-carboxamides span approximately two orders of magnitude, with values ranging from 6 × 10⁶ to 3 × 10⁸ L mol⁻¹ s⁻¹, depending on the degree of substitution and electronic character of the furan ring. This reactivity pattern has important implications for understanding the environmental fate and photostability of furan-containing compounds.
The compound also serves as an important reference point for structure-activity relationship studies in heterocyclic chemistry. The systematic variation of substituents on both the furan ring and the aniline portion has provided insights into the electronic and steric factors that govern chemical reactivity and biological activity. These studies have revealed that the number and nature of substituents on the furan ring significantly influence the compound's interaction with various chemical species, while modifications to the aniline portion primarily affect solubility and intermolecular interaction patterns.
Furthermore, this compound exemplifies the concept of molecular hybridization in heterocyclic chemistry, where the combination of different aromatic systems creates compounds with unique properties that are not simply additive of the individual components. The synergistic effects arising from the furan-aniline combination have been demonstrated in various chemical and biological contexts, highlighting the importance of considering the entire molecular framework when predicting compound behavior and designing new heterocyclic systems.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHDBQRHMUSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586170 | |
| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402599-21-7 | |
| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation:
- Dissolution : Dissolve 5-amino-2-methoxyaniline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
- Base Addition : Add triethylamine slowly to the solution to deprotonate the amine and neutralize HCl formed.
- Acyl Chloride Addition : Add furoyl chloride dropwise at 0 °C to control the exothermic reaction.
- Stirring : Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2–6 hours) to ensure complete conversion.
- Workup : Quench the reaction with water, separate the organic layer, wash with aqueous acid/base as needed, dry over anhydrous sodium sulfate.
- Purification : Purify the crude product by recrystallization or column chromatography to obtain pure N-(5-Amino-2-methoxyphenyl)-2-furamide.
Reaction Parameters and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Aprotic solvent preferred |
| Base | Triethylamine | Scavenges HCl, promotes amide formation |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2–6 hours | Ensures full conversion |
| Molar Ratio | 1:1 to 1:1.2 (amine:acyl chloride) | Slight excess of acyl chloride may improve yield |
Analytical and Characterization Data
The product is typically characterized by:
- Infrared Spectroscopy (IR) : Amide carbonyl stretch near 1650 cm⁻¹, NH2 stretches around 3400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons, methoxy singlet (~3.7 ppm), and amide NH signals.
- ^13C NMR confirms carbonyl carbon (~160–170 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 232.23 g/mol.
- Melting Point : Typically determined to assess purity.
Research Findings and Variations
- The reaction is straightforward and high-yielding under mild conditions, making it suitable for laboratory-scale synthesis.
- Triethylamine is preferred due to its solubility and ease of removal.
- Alternative bases such as pyridine or inorganic bases can be used but may affect yield or purity.
- The reaction is sensitive to moisture; anhydrous conditions improve product quality.
- Purification by recrystallization from suitable solvents (e.g., ethanol) yields analytically pure compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Dissolution | 5-amino-2-methoxyaniline in CH2Cl2 | Prepare nucleophile solution |
| Base Addition | Triethylamine | Neutralize HCl, activate amine |
| Acylation | Furoyl chloride at 0 °C | Formation of amide bond |
| Stirring | Room temperature, 2–6 hours | Complete reaction |
| Workup | Water quench, organic extraction | Remove impurities |
| Purification | Recrystallization or chromatography | Obtain pure product |
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(5-Amino-2-methoxyphenyl)-2-furamide has the molecular formula and a molar mass of 232.24 g/mol. The compound features a furan ring attached to an aromatic amine, characterized by both methoxy and amino groups, which enhance its solubility and reactivity.
Chemistry
- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for creating derivatives with specific properties.
Biology
- Enzyme Interaction Studies : this compound is utilized in studying enzyme interactions, particularly in understanding how it modulates enzyme activity. This could lead to insights into therapeutic applications, especially in cancer treatment where enzyme inhibition is crucial.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumorigenesis. Its structural features may enhance its efficacy as an anticancer agent.
Industry
- Dyes and Pigments : The compound can also be applied in the production of dyes and specialty chemicals due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
Laboratory experiments have demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. Assays measuring cell viability and proliferation rates have been employed to assess its effectiveness.
Mechanistic Insights
Ongoing studies aim to elucidate how this compound interacts with target proteins. Understanding these interactions is crucial for determining its therapeutic potential.
Safety and Toxicity Assessments
Initial toxicity assessments indicate that while the compound shows significant biological activity, further studies are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, while the furan ring may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Stability and Activity
- Amide vs. Acetamide: The 2-furamide group in the target compound exhibits greater resistance to methanolysis compared to picolinamide derivatives, enhancing stability in catalytic applications (). Ac-DAAN’s acetamide group correlates with reduced microbial toxicity, suggesting that bulkier substituents (e.g., furoyl) may increase interaction with biological targets ().
- Substituent Effects: Methoxy and Amino Groups: Improve solubility and hydrogen-bonding capacity, critical for receptor binding (). Benzoyl and Hydantoin Groups: Enhance lipophilicity and target specificity, as seen in anti-hyperlipidemic and CypD-inhibiting analogs ().
Pharmacological Potential
- Anti-Hyperlipidemic Activity : N-(Benzoylphenyl)-2-furamides reduced LDL-C and TG levels by ~40% in preclinical models, suggesting structural optimization opportunities ().
- Toxicity Profile : The target compound’s microbial toxicity remains uncharacterized, but Ac-DAAN’s low toxicity implies that 2-furamides may require specific substituents to balance efficacy and safety ().
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-furamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₂N₂O₃ and a molar mass of 232.24 g/mol. The compound consists of a furan ring attached to an aromatic amine, which enhances its solubility and reactivity. The presence of both methoxy and amino groups contributes to its distinct properties, making it a valuable candidate for further research into its biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor and a receptor binder , suggesting potential applications in therapeutic contexts such as cancer treatment and other diseases where enzyme modulation is beneficial.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to altered cellular responses.
- Receptor Binding : It potentially binds to various receptors, affecting signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
Enzyme Interaction Studies
Research focusing on enzyme interactions has demonstrated that this compound can effectively modulate the activity of certain enzymes, which could lead to therapeutic applications in conditions like cancer and inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group on aromatic ring | Potential anticancer activity |
| N-(5-Amino-2-fluorophenyl)-2-furamide | Fluorinated aromatic amine | Different electronic properties |
| Other furamide derivatives | Variations in furan or amide structure | Diverse biological activities |
This comparative analysis indicates that while many compounds share structural similarities, this compound exhibits unique chemical and biological properties that warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. These studies often utilize assays to measure cell viability and proliferation rates.
- Mechanistic Insights : Detailed mechanistic studies are ongoing to elucidate how this compound interacts with target proteins. Such insights are crucial for understanding its therapeutic potential .
- Safety and Toxicity Assessments : Initial toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are needed to evaluate its safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-furamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 5-amino-2-methoxyaniline and furan-2-carbonyl chloride under alkaline conditions (e.g., using triethylamine or pyridine). Key parameters include:
- Temperature : 0–5°C for initial activation, followed by gradual warming to room temperature to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
- Purification : Recrystallization from acetonitrile or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?
- 1H NMR : Key signals include:
- Aromatic protons : δ 6.5–7.5 ppm (split into multiplets due to substituents on the phenyl ring).
- Methoxy group : Singlet at δ ~3.8 ppm.
- Amide NH : Broad peak at δ ~8.5 ppm (exchangeable in D2O) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of This compound derivatives?
- Case Study : Analogues with substituents at the para-position of the benzophenone ring (e.g., 4a in ) showed higher anti-hyperlipidemic activity compared to meta- or ortho-substituted derivatives. This is attributed to enhanced steric compatibility with target enzymes like HMG-CoA reductase .
- Experimental Design : Synthesize positional isomers and evaluate activity in Triton WR-1339-induced hyperlipidemic rodent models. Measure plasma lipid profiles (TC, TG, LDL-C, HDL-C) to quantify efficacy .
Q. What in vivo models are suitable for evaluating the antidote potential of this compound against oxidative stress-related toxicity?
- Model : Paraquat (PQ)-induced toxicity in rodents, which mimics oxidative stress via QR2-mediated ROS generation.
- Protocol : Pre-treat animals with This compound (10–50 mg/kg, i.p.) and assess:
- Survival rates : Over 72 hours post-PQ exposure.
- Biomarkers : Malondialdehyde (MDA) levels in tissues (lipid peroxidation marker) and QR2 activity inhibition .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, animal strains) or compound purity.
- Solutions :
- Standardization : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and exclude impurities as confounding factors .
- Dose-Response Curves : Compare EC50 values across studies to identify potency thresholds. For example, NMDPEF (a structural analogue) showed efficacy only at concentrations >10 μM in QR2 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
